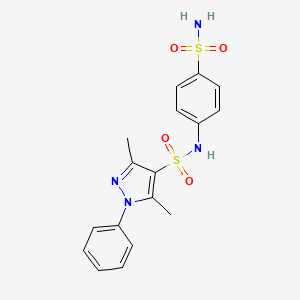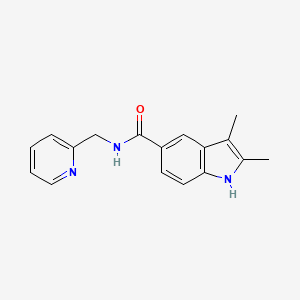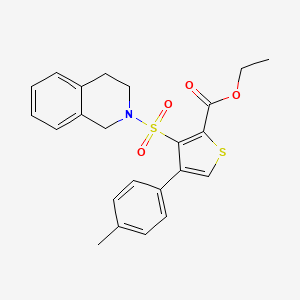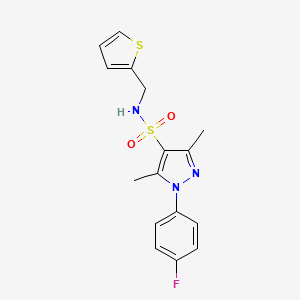![molecular formula C17H14N2O2S B11266900 4-methoxy-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11266900.png)
4-methoxy-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-METHOXYPHENYL)-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylsulfanyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHOXYPHENYL)-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 5-(pyridin-2-ylsulfanyl)furan-2-carbaldehyde in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction is often carried out in an organic solvent like ethanol or methanol to facilitate the formation of the imine bond.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-METHOXYPHENYL)-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halides, alkylating agents; reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups, leading to derivatives with varied properties.
Aplicaciones Científicas De Investigación
(E)-N-(4-METHOXYPHENYL)-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-METHOXYPHENYL)-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and functional groups.
Pyridinylsulfanyl derivatives: Compounds with similar pyridinylsulfanyl groups but different core structures.
Furan derivatives: Compounds containing the furan ring but with varied substituents.
Uniqueness
(E)-N-(4-METHOXYPHENYL)-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14N2O2S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-1-(5-pyridin-2-ylsulfanylfuran-2-yl)methanimine |
InChI |
InChI=1S/C17H14N2O2S/c1-20-14-7-5-13(6-8-14)19-12-15-9-10-17(21-15)22-16-4-2-3-11-18-16/h2-12H,1H3 |
Clave InChI |
XTBZFBXWMPVKAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=CC=C(O2)SC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11266823.png)
![4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266831.png)
![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266834.png)


![3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266870.png)
![Methyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B11266876.png)


![N-(3-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266888.png)
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide](/img/structure/B11266890.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B11266894.png)

